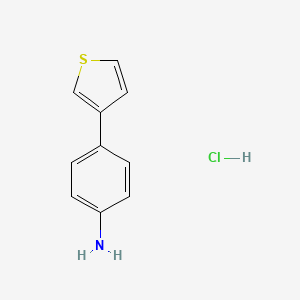

4-(Thiophen-3-yl)aniline hydrochloride

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4-(Thiophen-3-yl)aniline hydrochloride is characterized by a planar aromatic system consisting of a benzene ring substituted with an amino group at the para position and a thiophene ring attached at the third carbon position. The base compound 4-(Thiophen-3-yl)aniline possesses the molecular formula C₁₀H₉NS with a molecular weight of 175.25 grams per mole, while the hydrochloride salt has the formula C₁₀H₁₀ClNS with a molecular weight of 211.71 grams per mole. The canonical Simplified Molecular Input Line Entry System representation for the base compound is "C1=CC(=CC=C1C2=CSC=C2)N", indicating the direct connection between the benzene and thiophene rings.

Crystallographic analysis reveals that the compound adopts a relatively planar conformation in the solid state, with the thiophene ring oriented to minimize steric hindrance while maximizing electronic conjugation with the aniline system. The melting point of the base compound has been determined to be 99-103 degrees Celsius, indicating moderate thermal stability. The International Chemical Identifier key for the compound is GYPDHLDQINBFPY-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification.

The crystal structure exhibits intermolecular hydrogen bonding patterns that are significantly influenced by the presence of the hydrochloride salt. The protonated amino group serves as a hydrogen bond donor, while the chloride anion acts as an acceptor, creating a three-dimensional network that enhances the stability of the crystalline lattice. The thiophene sulfur atom may also participate in weak intermolecular interactions, contributing to the overall packing efficiency observed in the solid state.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared spectroscopic analysis of 4-(Thiophen-3-yl)aniline hydrochloride reveals characteristic absorption bands that confirm the presence of key functional groups and structural features. The amino group stretching vibrations typically appear in the region of 3300-3500 wavenumbers, while the aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers. The thiophene ring exhibits distinctive carbon-sulfur stretching modes in the fingerprint region below 1600 wavenumbers, providing clear evidence of the heterocyclic component.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. In the proton Nuclear Magnetic Resonance spectrum, the amino group protons appear as a broad signal around 3.9 parts per million, while the aromatic protons of both the benzene and thiophene rings generate complex multipets in the 7.0-7.5 parts per million region. The thiophene protons can be distinguished by their characteristic chemical shifts, with the proton at the second position of the thiophene ring typically appearing around 7.1-7.3 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons appearing in the typical range of 120-140 parts per million. The carbon atoms directly bonded to nitrogen and sulfur show characteristic downfield shifts due to the electronegativity of these heteroatoms. The quaternary carbon connecting the benzene and thiophene rings exhibits a distinct chemical shift that reflects the extended conjugation across the molecular framework.

Ultraviolet-Visible spectroscopy demonstrates the extended conjugation present in the molecular system, with absorption maxima typically occurring in the range of 280-320 nanometers. The electronic transitions involve charge transfer between the electron-rich amino group and the electron-deficient thiophene system, resulting in enhanced absorption intensity compared to the individual chromophoric components.

Comparative Analysis with Isomeric Forms

Comparative structural analysis with isomeric forms provides valuable insights into the influence of substitution patterns on molecular properties and behavior. The 4-(Thiophen-3-yl)aniline hydrochloride can be compared with its positional isomer 4-(Thiophen-2-yl)aniline hydrochloride, where the thiophene ring is attached at the second position rather than the third position. This structural variation results in different electronic properties due to altered conjugation pathways and steric interactions.

The 2-substituted thiophene isomer exhibits different Nuclear Magnetic Resonance chemical shift patterns, particularly for the thiophene protons, which experience altered magnetic environments due to the changed substitution pattern. The molecular formula remains identical (C₁₀H₁₀ClNS), but the International Chemical Identifier and other spectroscopic fingerprints differ significantly, allowing for unambiguous identification and differentiation between the isomers.

Another important comparison involves the 3-(Thiophen-3-yl)aniline isomer, where the amino group is positioned at the meta position of the benzene ring rather than the para position. This isomer, with the same molecular formula C₁₀H₉NS for the base compound, exhibits different reactivity patterns and physical properties due to the altered electronic distribution. The meta-substituted isomer shows different coupling constants in Nuclear Magnetic Resonance spectroscopy and altered absorption maxima in Ultraviolet-Visible spectroscopy, reflecting the changed electronic conjugation pathways.

Crystallographic studies have revealed that these isomeric forms adopt different molecular conformations and packing arrangements in the solid state. The 4-methyl-3-(thiophen-3-yl)aniline derivative provides another structural variant for comparison, where additional methyl substitution influences both the electronic properties and steric constraints. These comparative studies demonstrate the sensitivity of molecular properties to subtle structural modifications and provide guidance for rational design of compounds with specific desired characteristics.

Protonation State and Salt Formation Dynamics

The protonation state and salt formation dynamics of 4-(Thiophen-3-yl)aniline represent crucial aspects of its chemical behavior and practical applications. The amino group in the compound possesses basic character due to the lone pair of electrons on the nitrogen atom, enabling protonation under acidic conditions to form the corresponding ammonium salt. The basicity of the amino group is modulated by the electronic effects of the thiophene substituent, which acts as a mild electron-withdrawing group due to the electronegativity of sulfur.

The acid-base equilibrium involves the transfer of a proton from hydrochloric acid to the amino nitrogen, resulting in the formation of the hydrochloride salt. This process is thermodynamically favorable under standard conditions, with the equilibrium lying strongly toward the protonated form in the presence of excess hydrochloric acid. The protonated species exhibits altered electronic distribution compared to the neutral compound, with increased positive charge density on the nitrogen atom and corresponding changes in the aromatic system polarization.

The salt formation process significantly influences the physical properties of the compound, including solubility, melting point, and crystalline structure. The hydrochloride salt demonstrates enhanced water solubility compared to the neutral base, making it more suitable for aqueous-based applications and biological studies. The ionic character of the salt also affects its thermal stability and decomposition pathways, with the hydrochloride form typically exhibiting higher melting points due to strong electrostatic interactions in the crystal lattice.

Kinetic studies of the protonation-deprotonation equilibrium reveal rapid exchange processes under normal conditions, with the rate of proton transfer limited primarily by diffusion rather than intrinsic chemical barriers. The reversibility of the salt formation allows for easy conversion between the neutral and protonated forms through pH adjustment, providing flexibility in handling and application. The chloride anion plays a crucial role in stabilizing the protonated form through hydrogen bonding and electrostatic interactions, contributing to the overall stability and utility of the hydrochloride salt formulation.

Eigenschaften

IUPAC Name |

4-thiophen-3-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUPXFCNTFUHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

4-(Thiophen-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization. Additionally, it forms Schiff bases by condensation reactions with compounds like o-vanillin. These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.

Molecular Mechanism

At the molecular level, 4-(Thiophen-3-yl)aniline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form complexes with other molecules, such as Schiff bases, further underscores its role in modulating biochemical pathways. These interactions can lead to changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Thiophen-3-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(Thiophen-3-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. These studies provide valuable insights into the compound’s safety profile and its potential for use in medical research.

Metabolic Pathways

4-(Thiophen-3-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in the synthesis of complex materials, such as Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material

Transport and Distribution

The transport and distribution of 4-(Thiophen-3-yl)aniline hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments. These interactions can affect the compound’s activity and its ability to modulate biochemical pathways.

Subcellular Localization

4-(Thiophen-3-yl)aniline hydrochloride exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Biologische Aktivität

4-(Thiophen-3-yl)aniline hydrochloride (C10H10ClNS) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

4-(Thiophen-3-yl)aniline hydrochloride is characterized by its thiophene ring and an aniline group, contributing to its unique properties. The compound's structure is represented as follows:

- Molecular Formula : C10H10ClNS

- Molecular Weight : 213.71 g/mol

- Melting Point : 99-103 °C

Antimicrobial Properties

Research has indicated that 4-(Thiophen-3-yl)aniline hydrochloride exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed the compound's effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, showcasing promising results in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(Thiophen-3-yl)aniline hydrochloride has also been investigated. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The observed mechanisms include the activation of caspases and modulation of cell cycle regulatory proteins, indicating a multifaceted approach to its anticancer effects.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent publication examined the efficacy of 4-(Thiophen-3-yl)aniline hydrochloride against various pathogens. The study employed both in vitro and in vivo models, demonstrating not only antimicrobial activity but also low toxicity towards human cells, suggesting a favorable safety profile for therapeutic applications . -

Investigation of Anticancer Properties :

Another research effort focused on the compound's ability to inhibit tumor growth in xenograft models. The results indicated significant tumor reduction in treated groups compared to controls, with molecular analyses revealing altered expression of oncogenes and tumor suppressor genes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Thiophen-3-yl)aniline hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules and materials, particularly in the development of conductive polymers and other functional materials .

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies suggest its efficacy against various microbial strains.

- Anticancer Activity: Preliminary research shows promise in inhibiting cancer cell proliferation through modulation of specific biochemical pathways.

Pharmaceutical Applications

The compound is being explored as a lead structure for developing new therapeutic agents due to its interaction with biological targets. Its ability to act as an enzyme inhibitor or activator makes it valuable in medicinal chemistry .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study investigated the effects of 4-(Thiophen-3-yl)aniline hydrochloride on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The thiophene group in the target compound is electron-rich, enhancing conjugation in polymers, whereas trifluoromethyl (CF₃) and methylsulfonyl (SO₂CH₃) groups are electron-withdrawing, reducing electron density on the aniline ring .

- Synthesis Yields : The high yield (93%) of 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride highlights efficient iodination and purification protocols , contrasting with the moderate yield (38.5%) of 2-chloro-4-fluoroaniline hydrochloride, likely due to competing side reactions .

Physicochemical and Functional Properties

- Solubility : Hydrochloride salts generally exhibit good water solubility. However, bulky substituents (e.g., methoxyethoxy in ) or hydrophobic groups (e.g., CF₃ in ) may reduce solubility in polar solvents.

- Photochemical Activity : P3ThA demonstrates superior photochemical response compared to Zn-WO₃ due to its band alignment, enabling charge transfer via hole mechanisms . In contrast, CF₃-substituted anilines are less suited for photoelectrochemistry but stabilize intermediates in agrochemical synthesis .

- Thermal Stability : Electron-withdrawing groups (e.g., SO₂CH₃, CF₃) enhance thermal stability, making these compounds suitable for high-temperature reactions .

Vorbereitungsmethoden

Method 1: Catalytic Coupling of Thiophene Derivatives with Aniline

One common synthetic route involves the reaction of thiophene derivatives with aniline under controlled conditions, often catalyzed by palladium or other transition metals to facilitate C-N bond formation.

- Reaction Conditions: Typically performed under inert atmosphere with palladium catalysts, bases, and suitable solvents at elevated temperatures (~90 °C).

- Mechanism: Palladium-mediated C-N coupling (Buchwald-Hartwig amination) enables the formation of the aryl amine bond between the thiophene ring and aniline.

- Yield and Purity: This method generally provides good yields with high purity products suitable for further functionalization.

Method 2: Reduction of Nitro-Substituted Thiophene-Aniline Precursors

An alternative approach starts from 4-(Thiophen-3-yl)nitrobenzene derivatives, which are reduced to the corresponding aniline compounds, followed by salt formation.

- Step 1: Synthesis of Nitro Precursor

- Thiophene derivatives bearing nitro groups are synthesized via electrophilic aromatic substitution or coupling reactions.

- Step 2: Reduction Reaction

- Reduction of the nitro group to an amine is performed using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Zinc chloride and sodium borohydride in tetrahydrofuran (THF) under nitrogen atmosphere have been reported as effective reducing conditions for similar compounds, yielding high purity anilines with yields above 90%.

- Step 3: Salt Formation

- The free base aniline is converted to its hydrochloride salt by treatment with dilute hydrochloric acid, followed by crystallization.

Method 3: Condensation and Derivatization Approaches

Some syntheses involve condensation reactions of 4-(Thiophen-3-yl)aniline with aldehydes such as o-vanillin to form Schiff bases or other derivatives, which can then be converted back to the hydrochloride salt form if needed.

- These methods are more common for derivative preparation but can be adapted for the parent compound synthesis.

- The reactions are typically performed under reflux in ethanol or methanol with acid catalysis.

Representative Experimental Procedure (Adapted and Generalized)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiophene-3-boronic acid + 4-nitroaniline (or derivative) | Palladium-catalyzed C-N coupling in DMF, base (e.g., K2CO3), 90 °C, inert atmosphere | 80-90 | Formation of nitro-substituted intermediate |

| 2 | Reduction: Sodium borohydride, ZnCl2, THF, N2 atmosphere, 20 °C, 3-4 h | Reduction of nitro group to aniline | 90-96 | High purity, monitored by NMR |

| 3 | Treatment with dilute HCl | Conversion to hydrochloride salt | Quantitative | Crystallization from methanol or ethyl acetate |

Analytical Data and Characterization

- NMR Spectroscopy: ^1H NMR typically shows aromatic protons of the aniline and thiophene rings, with characteristic chemical shifts confirming substitution patterns.

- Melting Point: The hydrochloride salt generally exhibits a sharp melting point indicative of purity.

- Mass Spectrometry: Confirms molecular weight of 211.71 g/mol.

- Purity: Achieved through recrystallization and verified by chromatographic techniques.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Coupling | Thiophene derivatives + aniline | Pd catalyst, base | 90 °C, inert atmosphere | 80-90 | Direct C-N bond formation, scalable | Requires expensive catalysts |

| Nitro Reduction | Nitro-substituted thiophene-aniline | NaBH4, ZnCl2, THF | 20 °C, N2, 3-4 h | 90-96 | High yield, mild conditions | Multi-step synthesis |

| Condensation Derivatization | Aniline + aldehydes | Acid catalyst, reflux | Varies | Moderate | Versatile for derivatives | Not direct for parent compound |

Research Findings and Industrial Relevance

- The reduction method using sodium borohydride and zinc chloride is especially suitable for large-scale industrial production due to mild conditions, avoidance of precious metals, and good yields (~95%).

- Catalytic coupling methods provide flexibility for structural modifications and are widely used in medicinal chemistry research for synthesizing analogues.

- The hydrochloride salt form enhances compound stability and handling, important for storage and application in research settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Thiophen-3-yl)aniline hydrochloride with high yield and purity?

- Methodological Answer : The compound can be synthesized via hydrochlorination of the corresponding aniline derivative using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include refluxing in tetrahydrofuran (THF) or chlorobenzene, followed by quenching with hydrochloric acid. Purification involves liquid-liquid extraction (ethyl acetate/brine), drying over sodium sulfate, and crystallization. Yield optimization requires controlled stoichiometry (e.g., 3:1 molar ratio of SOCl₂ to substrate) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 4-(Thiophen-3-yl)aniline hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and amine hydrochloride protonation. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, ¹H-NMR in DMSO-d₆ typically shows distinct peaks for thiophene protons (δ 7.2–8.4 ppm) and the aniline NH₃⁺ group (δ 5.7–6.2 ppm) .

Q. What purification strategies ensure pharmaceutical-grade purity for 4-(Thiophen-3-yl)aniline hydrochloride?

- Methodological Answer : Recrystallization from ethanol/water mixtures or acetonitrile removes polar impurities. Column chromatography (silica gel, eluent: dichloromethane/methanol) isolates non-polar by-products. For hygroscopic batches, lyophilization under vacuum minimizes water absorption. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) with ≥99% peak area .

Q. How should researchers handle and store 4-(Thiophen-3-yl)aniline hydrochloride to prevent degradation?

- Methodological Answer : Store in airtight, amber vials under nitrogen or argon at –20°C to limit hydrolysis and oxidation. Desiccants (e.g., silica gel) mitigate hygroscopicity. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation pathways, such as dehydrohalogenation or thiophene ring oxidation .

Advanced Research Questions

Q. How can impurity profiles of 4-(Thiophen-3-yl)aniline hydrochloride be systematically analyzed during scale-up?

- Methodological Answer : Use High-Resolution LC-MS to detect trace by-products (e.g., dimerized thiophene derivatives or unreacted aniline). Compare retention times and fragmentation patterns against spiked standards. For quantification, develop a calibration curve using impurity isolates synthesized via controlled side reactions (e.g., over-chlorination) .

Q. What mechanistic insights explain the hydrochlorination efficiency of 4-(Thiophen-3-yl)aniline under varying pH conditions?

- Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy reveal protonation-dependent reactivity. At pH < 2, the aniline amine is fully protonated, accelerating SOCl₂ nucleophilic attack. Computational DFT modeling (e.g., Gaussian 16) identifies transition states and activation energies, guiding solvent selection (e.g., THF vs. DMF) .

Q. How do solvent polarity and temperature affect the solubility and reactivity of 4-(Thiophen-3-yl)aniline hydrochloride in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Screen solvents (DMSO, DMF, or water/THF mixtures) at 60–100°C to balance solubility and catalyst stability. Polar aprotic solvents enhance solubility but may deactivate palladium catalysts. Use phase-transfer agents (e.g., TBAB) in biphasic systems. Monitor reaction progress via in-situ Raman spectroscopy .

Q. What steps resolve discrepancies in ¹³C-NMR data between synthesized batches of 4-(Thiophen-3-yl)aniline hydrochloride?

- Methodological Answer : Re-run NMR under standardized conditions (same solvent, concentration, and temperature). Confirm assignments via 2D techniques (HSQC, HMBC) to correlate carbon-proton couplings. Cross-validate with X-ray diffraction data if crystalline samples are obtainable. Contradictions may arise from polymorphic forms or residual solvents, which TGA-DSC can characterize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.